molecular formula C14H23NO6 B3020329 Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate CAS No. 201338-62-7

Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate

Cat. No.: B3020329
CAS No.: 201338-62-7
M. Wt: 301.339
InChI Key: XTHKWMJJDXMJHI-UHFFFAOYSA-N
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Description

Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate: is a chemical compound with the molecular formula C14H23NO6. It is commonly used in organic synthesis and has applications in various scientific research fields. The compound is characterized by its tert-butoxycarbonyl (Boc) protecting groups, which are often used to protect amine functionalities during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate typically involves the reaction of methyl acrylate with a bis(tert-butoxycarbonyl)amine. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in batch reactors, where the reaction parameters such as temperature, pressure, and reaction time are carefully monitored .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Employed in the synthesis of peptides and proteins, where the Boc group protects amine functionalities during the synthesis process.

    Medicine: Investigated for potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate involves the reactivity of its functional groups. The Boc-protected amine can be deprotected under acidic conditions to reveal the free amine, which can then participate in various chemical reactions. The ester group can also undergo hydrolysis to form the corresponding carboxylic acid .

Comparison with Similar Compounds

  • Methyl 2-(bis(tert-butoxycarbonyl)amino)acrylate
  • 2-Di(tert-butoxycarbonyl)aminopropenoic acid methyl ester
  • N,N-bis(t-butyloxycarbonyl)-dehydroalanine methyl ester
  • 2-(Di-tert-butoxycarbonylamino)-acrylic acid methyl ester

Uniqueness: Methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate is unique due to its dual Boc-protected amine groups, which provide stability and protection during synthetic processes. This makes it particularly valuable in the synthesis of complex organic molecules and peptides .

Properties

IUPAC Name

methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO6/c1-9(10(16)19-8)15(11(17)20-13(2,3)4)12(18)21-14(5,6)7/h1H2,2-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHKWMJJDXMJHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C(=C)C(=O)OC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201338-62-7
Record name methyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-tert-butoxycarbonylamino-3-hydroxy-propionic acid methyl ester (10.0 g, 39 mmol) and di-tert-butyl-dicarbonate (21.8 g, 2.6 equiv.) in acetonitrile (40 mL) was added 4-dimethylaminopyridine (0.48 g, 0.1 equiv) at room temperature. The solution was stirred overnight and concentrated. The residue was dissolved in diethyl ether, washed sequentially with 1 M potassium hydrogen sulfate (2×), saturated sodium bicarbonate, brine, dried over magnesium sulfate, and concentrated to give 15.6 g (quant.) as an oil. Inspection of the 1H NMR showed a mixture of the title compound and 2-(di-tert-butoxycarbonylamino)-3-tert-butoxycarbonyloxy-propionic acid methyl ester. As it was later found that both react with secondary amines to give the same products, the mixture was used without separation. 2-(Di-tert-butoxycarbonylamino)-acrylic acid methyl ester: 1H-NMR (CDCl3) δ 1.45 (s, 18H), 3.78 (s, 3H), 5.63 (s, 1H), 6.33 (s, 1H). Mass spec.: 324.14 (M+Na)+. 2-(Di-tert-butoxycarbonylamino)-3-tert-butoxycarbonyloxy-propionic acid methyl ester: 1H-NMR (CDCl3, 500 MHz) δ 1.46 (s, 9H), 1.49 (s, 18H), 3.72 (s, 3H), 4.42 (dd, J=11.6, 9.2, 1H), 4.75 (dd, J=11.3, 4.6, 1H), 5.30 (dd, J=9.2, 4.6, 1H). Mass spec.: 442.21 (M+Na)+.
Name
2-(di-tert-butoxycarbonylamino)-3-tert-butoxycarbonyloxy-propionic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
21.8 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0.48 g
Type
catalyst
Reaction Step Two

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